Physicochemical Differentiation: Calculated LogP and pKa Values for Ortho- vs. Para-Regioisomers
This compound (free base, CAS 889949-29-5) exhibits a calculated LogP of 2.73 and a predicted pKa of 8.43±0.20 . Its close analog, N-(4-ethoxybenzyl)cyclopropanamine (CAS 892571-13-0), has a predicted LogP of 2.73 and a pKa of 8.43±0.20 . The ortho- and para- regioisomers are predicted to have identical physicochemical properties based on standard in silico models, which may not accurately reflect subtle, experimentally determined differences in properties like solubility or membrane permeability. This underscores the importance of using the specific regioisomer in experiments.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.73 (calculated) |
| Comparator Or Baseline | N-(4-ethoxybenzyl)cyclopropanamine: LogP = 2.73 (calculated) |
| Quantified Difference | None (predicted values are identical) |
| Conditions | In silico prediction using standard computational models (e.g., ACD/Labs or similar) |
Why This Matters
This comparison highlights that computational predictions alone cannot differentiate regioisomers, necessitating the procurement of the exact compound for experimental determination of true physicochemical behavior.
